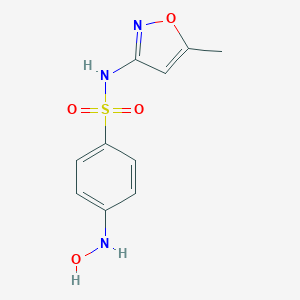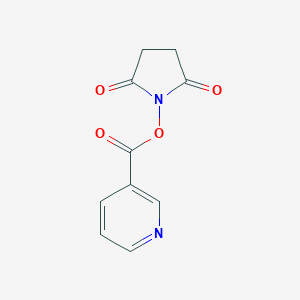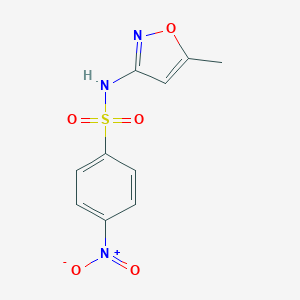
磺胺甲噁唑羟胺
描述
Sulfamethoxazole hydroxylamine is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the presence of a hydroxylamine group attached to the aromatic ring of sulfamethoxazole. It is primarily studied for its role as a metabolite of sulfamethoxazole and its implications in various biochemical and pharmacological processes.
科学研究应用
Sulfamethoxazole hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its effects on microbial communities.
Medicine: Research focuses on its potential as a biomarker for sulfamethoxazole exposure and its role in drug metabolism.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
Sulfamethoxazole hydroxylamine primarily targets bacterial dihydropteroate synthase , an enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .
Mode of Action
Sulfamethoxazole hydroxylamine, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthase . This binding inhibits the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . By preventing the formation of dihydropteroic acid, it inhibits bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfamethoxazole hydroxylamine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it blocks the synthesis of folate, leading to bacterial cell death . This interference with folic acid synthesis disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .
Pharmacokinetics
Sulfamethoxazole is rapidly and completely absorbed and metabolized to five metabolites, including sulfamethoxazole hydroxylamine . The plasma half-life of elimination for the parent drug and its metabolites varies between 9.7 and 15 hours . The protein binding of sulfamethoxazole increases when the compound is acetylated and decreases when it is oxidized at the 5-position .
Result of Action
The primary result of the action of sulfamethoxazole hydroxylamine is the inhibition of bacterial growth and division . By blocking the synthesis of folic acid, an essential component for the biosynthesis of nucleic acids and proteins, it prevents bacteria from growing and dividing .
Action Environment
The action of sulfamethoxazole hydroxylamine can be influenced by various environmental factors. For instance, microbial degradation of sulfamethoxazole has been observed in the environment, which can affect its action, efficacy, and stability . Furthermore, the competition for space under microbial consortia causing cell–cell contact inhibition can change the cellular behaviors .
生化分析
Biochemical Properties
Sulfamethoxazole Hydroxylamine interacts with several enzymes and proteins. For instance, NADH cytochrome b5 reductase is involved in catalyzing the reduction of Sulfamethoxazole Hydroxylamine to the parent drug Sulfamethoxazole . The NADH-dependent hydroxylation of Sulfamethoxazole resulted in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine during Sulfamethoxazole bioremoval .
Cellular Effects
Sulfamethoxazole Hydroxylamine has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The membrane bioreactor system (MBRS) was applied to improve Sulfamethoxazole elimination through exchanging the cell-free broths (CFB) .
Molecular Mechanism
Sulfamethoxazole Hydroxylamine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The intracellular NADH/NAD+ ratios of A. faecalis under MBRS were increased, suggesting that the enhancement in the bioremoval efficiencies of Sulfamethoxazole under MBRS by A. faecalis is likely related to the increases in the NADH/NAD+ ratio .
Temporal Effects in Laboratory Settings
The effects of Sulfamethoxazole Hydroxylamine change over time in laboratory settings. The removal efficiency of Sulfamethoxazole was increased by more than 24% whether under the pure culture of A. faecalis or under the co-culture of A. faecalis and P. denitrificans with MBRS .
Metabolic Pathways
Sulfamethoxazole Hydroxylamine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethoxazole hydroxylamine typically involves the hydroxylation of sulfamethoxazole. One common method includes the reaction of sulfamethoxazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of sulfamethoxazole hydroxylamine.
Industrial Production Methods: Industrial production of sulfamethoxazole hydroxylamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: Sulfamethoxazole hydroxylamine can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: The compound can be reduced back to sulfamethoxazole under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with sulfamethoxazole hydroxylamine under mild conditions.
Major Products:
Oxidation: Oxidative metabolites such as nitroso derivatives.
Reduction: Sulfamethoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethizole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness: Sulfamethoxazole hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential as a metabolite, making it a valuable compound for studying drug metabolism and microbial interactions.
属性
IUPAC Name |
4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMPGKHIZXVFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150731 | |
| Record name | Sulfamethoxazole hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114438-33-4 | |
| Record name | Sulfamethoxazole hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114438-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxazole hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethoxazole hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114438-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXAZOLE HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YF7G89MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)


